molecular formula C13H18O5 B14516650 3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate CAS No. 62747-88-0

3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate

Cat. No.: B14516650
CAS No.: 62747-88-0
M. Wt: 254.28 g/mol
InChI Key: DZGYWNUAGYJBHB-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate is an organic compound with a complex structure that includes both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate typically involves the hydroxymethylation of phenolic compounds. One method involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, followed by esterification with phenylacetic acid . The reaction conditions often require controlled temperatures and specific molar ratios to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, environmentally friendly methods, such as using water as a solvent, are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenylacetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted phenylacetates.

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl phenylacetate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing phenylacetic acid, which may have biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62747-88-0

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-phenylacetate

InChI

InChI=1S/C13H18O5/c14-7-13(8-15,9-16)10-18-12(17)6-11-4-2-1-3-5-11/h1-5,14-16H,6-10H2

InChI Key

DZGYWNUAGYJBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(CO)(CO)CO

Origin of Product

United States

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